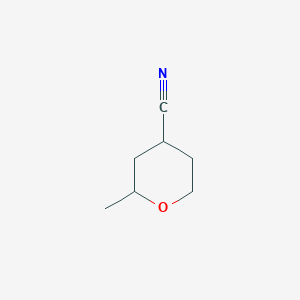

2-Methyloxane-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

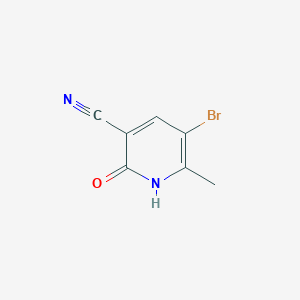

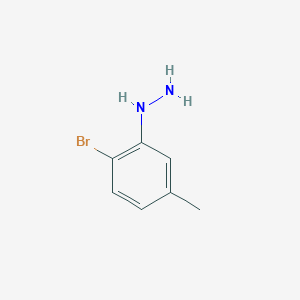

Several papers describe the synthesis of structurally related carbonitrile compounds. For instance, a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives was developed using a four-component reaction in water at ambient temperature . Another study synthesized a series of novel azo-disperse dyes containing alkylhydrazonopyridinone structures from 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, which was obtained by one-pot synthesis . These methods highlight the versatility of carbonitrile compounds in synthesis and their potential for creating a wide range of derivatives.

Molecular Structure Analysis

The molecular structure and spectroscopic data of 4'-methylbiphenyl-2-carbonitrile were computed using density functional theory (DFT) and compared with experimental techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy . The studies provided detailed information on the vibrational modes, molecular conformation, and electronic transitions of the molecule, which are essential for understanding the behavior of similar carbonitrile compounds.

Chemical Reactions Analysis

The reactivity of 2-methylchromone-3-carbonitrile was investigated with various active methylene nucleophiles, leading to the synthesis of several annulated chromeno[2,3-b]pyridines and related compounds . These reactions demonstrate the potential for carbonitrile compounds to undergo ring-opening and recyclization reactions, which could be relevant for the synthesis of 2-Methyloxane-4-carbonitrile derivatives.

Physical and Chemical Properties Analysis

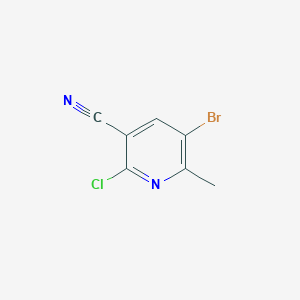

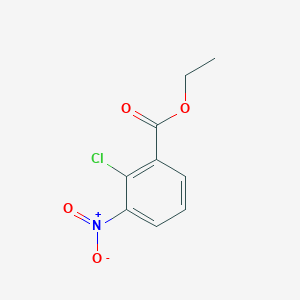

The physical and chemical properties of related carbonitrile compounds have been studied through various spectroscopic and crystallographic techniques. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile was determined, revealing intermolecular hydrogen bonding and the dihedral angle between benzene rings . Similarly, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and fluorescence characteristics . These studies provide a foundation for predicting the properties of 2-Methyloxane-4-carbonitrile, such as its potential for hydrogen bonding and optical behavior.

Scientific Research Applications

Synthesis and Spectroscopic Analysis : Research on compounds related to 2-Methyloxane-4-carbonitrile, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has focused on synthesis and structural analysis using techniques like X-ray, IR, NMR, and UV-vis spectroscopy. These studies provide insights into the structural and optical properties of such compounds, which are crucial for their application in various fields (Jukić, Cetina, Halambek, & Ugarković, 2010).

Polymer Science : In the realm of polymer science, derivatives of carbonitrile compounds have been synthesized and used to create polymers with specific properties like selective oxygen permeability. These findings are significant for developing materials with tailored gas separation capabilities (Kawakami, Toda, Higashino, & Yamashita, 1988).

Electrochemical Applications : Studies involving pretreatment of electrodes with solvents like acetonitrile have shown significant effects on electrode kinetics, adsorption, and capacitance. Such research is pivotal in enhancing the efficiency and reproducibility of electrochemical sensors and devices (Ranganathan, Kuo, & McCreery, 1999).

Optoelectronic Applications : The development of new materials based on epoxy matrixes modified with liquid crystals, including compounds like 4′-(hexyloxy)-4-biphenyl-carbonitrile, aims at creating thermoreversible light scattering materials for optoelectronic applications. This research is vital for advancing smart material technologies (Tercjak, Serrano, & Mondragon, 2006).

Chemical Transformations and Synthesis : Studies have explored the reactivity of carbonitrile compounds under various conditions, leading to the formation of diverse heterocyclic systems. Such chemical transformations are fundamental in organic synthesis and pharmaceutical research (Ibrahim & El-Gohary, 2016).

Safety and Hazards

2-Methyloxane-4-carbonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 2-Methyloxane-4-carbonitrile are not mentioned in the available resources, it’s worth noting that research into similar compounds is ongoing. For instance, furan platform chemicals, which include compounds with structures similar to 2-Methyloxane-4-carbonitrile, are being explored for their potential uses beyond fuels and plastics .

properties

IUPAC Name |

2-methyloxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTMJUSPCNZIDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526523 |

Source

|

| Record name | 2-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyloxane-4-carbonitrile | |

CAS RN |

88572-20-7 |

Source

|

| Record name | 2-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)